molecular formula C14H23N3O3 B8481704 ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate

ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B8481704
M. Wt: 281.35 g/mol
InChI Key: KLGUSOCWOZDYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a pyrrole ring substituted with a dimethylaminoethylcarbamoyl group and an ethyl ester group. Its properties make it a valuable compound in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Dimethylaminoethylcarbamoyl Group: This step involves the reaction of the pyrrole ring with a dimethylaminoethyl isocyanate to form the carbamoyl group.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles like halides or alkoxides replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • N,N-Dimethylaminoethyl methacrylate
  • Methacrylic acid 2-(dimethylamino)ethyl ester

Uniqueness

ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a combination of reactivity and stability that makes it particularly useful in various applications.

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

ethyl 2-[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-5-20-14(19)13-10(2)9-16-11(13)8-12(18)15-6-7-17(3)4/h9,16H,5-8H2,1-4H3,(H,15,18)

InChI Key

KLGUSOCWOZDYLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)CC(=O)NCCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-carboxymethyl-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (2.11 g, 10 mmol) in N,N-dimethylformamide (5 ml) and dichloromethane (50 ml) was added with N*1*,N*1*-dimethyl-ethane-1,2-diamine (968 mg, 11 mmol), N-ethyl-N′-(dimethylaminopropyl)-carbodiimide hydrochloride (5 g, 26 mmol) and 1-hydroxybenzotriazol (1.5 g, 11 mmol) in an ice-water bath. Upon completion of the addition, the mixture was stirred at room temperature overnight, added with cold water (50 ml) and extracted with dichloromethane (50 ml×3). The combined organic extracts were washed with saturated sodium bicarbonate solution (50 ml), water (50 ml), brine (50 ml), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-[(2-dimethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (28.1 g, 90.9%) as a colorless oil which was used as such.
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
968 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.